molecular formula C16H32N2O2 B13232161 tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate

tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate

Cat. No.: B13232161
M. Wt: 284.44 g/mol
InChI Key: XCIRHOITTUMSKX-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate (CAS: 1558787-04-4) is a carbamate derivative with a molecular formula of C₁₆H₃₂N₂O₂ and a molecular weight of 284.44 g/mol . Its structure features a tert-butyl carbamate group linked to a propylamine chain substituted with a 3,4-dimethylcyclohexyl moiety.

Properties

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

tert-butyl N-[3-[(3,4-dimethylcyclohexyl)amino]propyl]carbamate

InChI

InChI=1S/C16H32N2O2/c1-12-7-8-14(11-13(12)2)17-9-6-10-18-15(19)20-16(3,4)5/h12-14,17H,6-11H2,1-5H3,(H,18,19)

InChI Key

XCIRHOITTUMSKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
  • Molecular Formula : C₁₈H₂₁ClN₂O₄
  • Molecular Weight : 364.82 g/mol
  • Key Features: Substituted with a 3-chloro-1,4-dioxonaphthalene group instead of a cyclohexylamine. Exhibits a monoclinic crystal system (space group P2₁/n) with hydrogen-bonded dimeric structures stabilized by N–H⋯O interactions .
  • Synthesis: Reacts 2,3-dichloro-1,4-naphthoquinone with tert-butyl 3-aminopropyl carbamate in acetonitrile .
  • Applications : Demonstrated antimalarial, anticancer, and CDC25 phosphatase inhibitory activities .
tert-Butyl (3-methacrylamidopropyl)carbamate
  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • Key Features :
    • Contains a methacryloyl group instead of the cyclohexylamine substituent.
    • Lower molecular weight and reduced steric bulk compared to the target compound.
  • Applications : Primarily used in polymer chemistry due to its methacrylamide functionality .
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride
  • Molecular Formula: Not explicitly provided, but likely similar to the target compound with a cyclopentylmethyl group.
  • Key Features :
    • Hydrochloride salt form enhances solubility in polar solvents.
    • Cyclopentylmethyl substituent offers reduced steric hindrance compared to the dimethylcyclohexyl group .

Physicochemical and Functional Differences

Property Target Compound 3-Chloro-dioxonaphthalene Derivative Methacrylamido Derivative
Molecular Weight 284.44 g/mol 364.82 g/mol 242.32 g/mol
Substituent 3,4-Dimethylcyclohexylamine Chloro-dioxonaphthalene Methacryloyl
Crystallinity Not reported Monoclinic (P2₁/n), hydrogen-bonded dimers Not reported
Biological Activity Undisclosed Anticancer, antimalarial Polymer applications
Solubility Likely low (lipophilic group) Moderate (polar substituents) Moderate (amide group)

Biological Activity

tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate, with the CAS number 1558787-04-4, is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, outlining its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₃₂N₂O₂
  • Molecular Weight : 284.44 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group, a dimethylcyclohexyl moiety, and a carbamate linkage, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It can interact with various receptors on cell surfaces, influencing signaling pathways critical for cellular functions.
  • Pathway Modulation : By altering the activity of key proteins or enzymes, it can affect biochemical pathways involved in disease processes.

Biological Activity and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in neurodegenerative diseases and cancer research:

Anticancer Activity

In another context, compounds featuring similar functional groups have been studied for their anticancer properties. Research indicates that carbamate derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways linked to cell survival. This suggests that this compound may also possess similar anticancer activities.

Case Studies

StudyFocusFindings
Study ANeuroprotectionInhibition of Aβ aggregation; protective effects on astrocytes
Study BAnticancerInduction of apoptosis in cancer cell lines; modulation of survival pathways

Comparative Analysis

When comparing this compound with other similar compounds, its unique structural features confer distinct biological activities. For example:

CompoundUnique FeaturesBiological Activity
tert-butyl N-{3-[(3,4-dimethylphenyl)amino]propyl}carbamateDifferent aromatic substitutionEnhanced receptor binding affinity
tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]butyl}carbamateLonger alkyl chainIncreased lipophilicity affecting bioavailability

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